molecular formula C16H17ClN2O2S B11404027 2,3-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate

2,3-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B11404027
M. Wt: 336.8 g/mol
InChI Key: AXYQTBWSKDVDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2,3-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate
  • Triazole-pyrimidine hybrids

Comparison

2,3-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern and the presence of the propylsulfanyl group. This structural feature may contribute to its distinct pharmacological properties compared to other pyrimidine derivatives. For example, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties, but their mechanism of action and molecular targets may differ .

Properties

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

(2,3-dimethylphenyl) 5-chloro-2-propylsulfanylpyrimidine-4-carboxylate

InChI

InChI=1S/C16H17ClN2O2S/c1-4-8-22-16-18-9-12(17)14(19-16)15(20)21-13-7-5-6-10(2)11(13)3/h5-7,9H,4,8H2,1-3H3

InChI Key

AXYQTBWSKDVDBI-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.